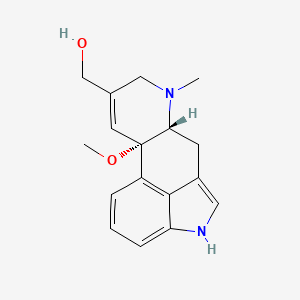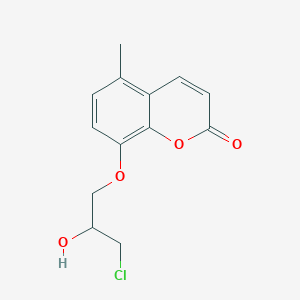
5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is an intermediate used in the synthesis of Bucumolol, an antihypertensive agent and β-adrenoceptor blocker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin typically involves the reaction of 5-methylcoumarin with 3-chloro-2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form alcohols or amines.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium carbonate, and acetone.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin is used as a building block in the synthesis of various pharmacologically active compounds, including antihypertensive agents like Bucumolol.
Biology: The compound is used in biochemical studies to investigate the interactions of coumarin derivatives with biological targets, such as enzymes and receptors.
Medicine: In medicinal chemistry, this compound serves as an intermediate in the development of drugs with potential therapeutic applications, particularly in cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and as a reference substance for drug impurities and reagents .
Mechanism of Action
The mechanism of action of 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin is primarily related to its role as an intermediate in the synthesis of Bucumolol. Bucumolol exerts its effects by blocking β-adrenoceptors, which are involved in the regulation of heart rate and blood pressure. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.
Comparison with Similar Compounds
Warfarin: An anticoagulant that also belongs to the coumarin family.
Dicoumarol: Another anticoagulant derived from coumarin.
7-Hydroxy-4-methylcoumarin: A coumarin derivative with different substituents.
Uniqueness: 5-Methyl-8-(3-chloro-2-hydroxypropoxy)coumarin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its role as an intermediate in the synthesis of Bucumolol highlights its importance in medicinal chemistry.
Properties
IUPAC Name |
8-(3-chloro-2-hydroxypropoxy)-5-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-8-2-4-11(17-7-9(15)6-14)13-10(8)3-5-12(16)18-13/h2-5,9,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIMOCALGIEQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
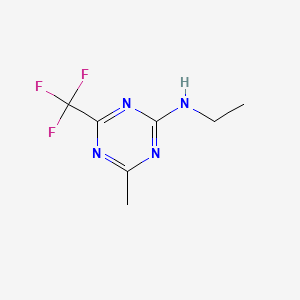
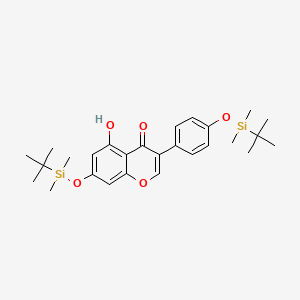


![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)

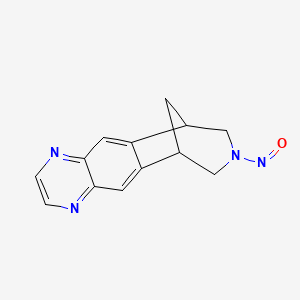
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)


![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)

